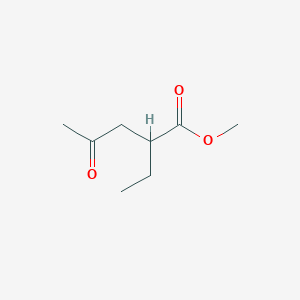

Methyl 2-ethyl-4-oxopentanoate

Description

Significance of β-Ketoester and γ-Ketoester Motifs in Organic Synthesis

The molecular architecture of Methyl 2-ethyl-4-oxopentanoate contains a γ-ketoester moiety. Both β-ketoesters and γ-ketoesters are highly prized in organic synthesis due to their versatile reactivity.

β-Ketoesters are characterized by a ketone group at the β-position relative to the ester group. This arrangement imparts increased acidity to the α-hydrogens, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The Claisen condensation is a classic method for synthesizing β-ketoesters.

γ-Ketoesters , on the other hand, possess a ketone group at the γ-position. These compounds are valuable building blocks for the synthesis of various five-membered heterocyclic rings and are key intermediates in the synthesis of natural products and pharmaceuticals. Their synthesis can be achieved through various methods, including the coupling of enolates with α-halo esters and visible-light-induced deaminative alkylation of Katritzky salts with silyl (B83357) enol ethers.

Overview of Branched-Chain Esters in Chemical Research

Branched-chain esters are a class of organic compounds that have garnered considerable attention in various fields of chemical research. The presence of branching in the carbon chain can significantly influence the physical and chemical properties of the ester. For instance, branched-chain esters often exhibit lower melting points and different viscosity characteristics compared to their linear counterparts. This makes them suitable for applications such as synthetic lubricants and as components in biofuels to improve low-temperature properties.

In the realm of natural products, branched-chain esters contribute to the characteristic flavors and aromas of many fruits and fermented beverages. nih.govresearchgate.net For example, ethyl leucate (ethyl 2-hydroxy-4-methylpentanoate) is a known flavor component in Japanese sake. nih.govresearchgate.net The study of the biosynthesis and chemical synthesis of these esters is an active area of research.

Structural Characteristics and Chemical Classifications of this compound

This compound, with the CAS number 62359-06-2, is classified as a γ-ketoester. chemsrc.com Its structure features a five-carbon pentanoate backbone with a methyl ester at one end. A ketone (oxo) group is located at the C-4 position, and an ethyl group is substituted at the C-2 position.

The presence of both a ketone and an ester functional group, separated by two methylene (B1212753) groups, dictates its chemical reactivity. The ketone carbonyl is susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or transesterification. The stereocenter at the C-2 position means that this compound can exist as enantiomers, a factor of significant importance in stereoselective synthesis.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 62359-06-2 | chemsrc.com |

| Molecular Formula | C8H14O3 | chemsrc.com |

| Molecular Weight | 158.19500 g/mol | chemsrc.com |

| Exact Mass | 158.09400 Da | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62359-06-2 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-ethyl-4-oxopentanoate |

InChI |

InChI=1S/C8H14O3/c1-4-7(5-6(2)9)8(10)11-3/h7H,4-5H2,1-3H3 |

InChI Key |

TZUAMFQTPRKMPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)C)C(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Methyl 2 Ethyl 4 Oxopentanoate Reactivity

Keto-Enol Tautomerism in β- and γ-Ketoester Systems

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing an α-hydrogen. libretexts.org In this equilibrium, a proton and a double bond shift to form the enol isomer. For most simple ketones and esters, the equilibrium lies heavily towards the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

In the case of Methyl 2-ethyl-4-oxopentanoate, two possible enol tautomers can be formed due to the presence of α-hydrogens on both sides of the ketone carbonyl group. The regiochemistry of enolization is influenced by both kinetic and thermodynamic factors. The formation of the more substituted enol is generally thermodynamically favored due to the stabilizing effect of alkyl groups on the double bond. chemistrysteps.com

The equilibrium between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon.

Base-catalyzed enolization involves the removal of an α-proton to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom. masterorganicchemistry.com

The extent of enolization in γ-ketoesters is generally less pronounced than in β-dicarbonyl compounds, where intramolecular hydrogen bonding can significantly stabilize the enol form. libretexts.org However, the enol tautomer, even at low concentrations, is a crucial intermediate in many reactions of ketoesters.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Enol Content | Rationale |

|---|---|---|

| Substitution | Increased substitution on the double bond favors the enol form. | Alkyl groups stabilize the C=C double bond through hyperconjugation. chemistrysteps.com |

| Conjugation | Conjugation with other π-systems stabilizes the enol form. | Delocalization of π-electrons leads to increased stability. libretexts.org |

| Solvent | Polar, protic solvents can stabilize the keto form through hydrogen bonding. Non-polar solvents may favor the enol form. | Solvent interactions can influence the relative stabilities of the tautomers. |

Enolate Chemistry and Nucleophilic Reactivity

The α-hydrogens of this compound are acidic due to the electron-withdrawing effects of the adjacent carbonyl and ester groups. Treatment with a suitable base results in the formation of an enolate ion. The choice of base is critical in determining the regioselectivity of enolate formation.

Kinetic enolate: Formed by the removal of the most accessible, least sterically hindered α-proton. This is typically achieved using a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.

Thermodynamic enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures. libretexts.org

The enolate of this compound is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. This delocalization is key to its nucleophilic character.

Enolates are potent nucleophiles and readily participate in nucleophilic substitution reactions, particularly with alkyl halides. libretexts.org The alkylation of the enolate of this compound would occur at the α-carbon, leading to the formation of a new carbon-carbon bond. These reactions typically proceed via an S(_N)2 mechanism, and as such, are most efficient with primary and methyl halides. Secondary halides are less reactive, and tertiary halides are generally unsuitable due to competing elimination reactions. pressbooks.pub

The regioselectivity of alkylation is dependent on which enolate (kinetic or thermodynamic) is formed and trapped by the electrophile.

The presence of an ethyl group at the α-position in this compound introduces steric hindrance that can influence the rate and regioselectivity of nucleophilic attack. In the context of enolate alkylation, the approach of the electrophile to the α-carbon can be impeded by the ethyl group. acs.org

This steric bulk can also play a role in the formation of the enolate itself. A bulky base like LDA will preferentially deprotonate the less hindered α-position, leading to the kinetic enolate.

Table 2: Effect of Steric Hindrance on S(_N)2 Reactions

| Substrate Type | Relative Rate of S(_N)2 Reaction | Reason |

|---|---|---|

| Methyl | Fastest | Least steric hindrance |

| Primary | Fast | Minimal steric hindrance |

| Secondary | Slow | Increased steric hindrance |

The carbonyl group of the ketone and the ester group in this compound are electron-withdrawing groups. These groups play a crucial role in the reactivity of the molecule in several ways:

Increased Acidity of α-Hydrogens: The inductive and resonance effects of the carbonyl and ester groups stabilize the conjugate base (enolate), thereby increasing the acidity of the α-protons.

Activation of the Carbonyl Carbon: The electron-withdrawing nature of these groups makes the carbonyl carbons electrophilic and susceptible to attack by nucleophiles.

Stabilization of Reaction Intermediates: As discussed, the enolate intermediate is stabilized by resonance delocalization involving the carbonyl oxygen.

Cyclization Reactions Involving Ketoester Moieties

The bifunctional nature of γ-ketoesters like this compound makes them excellent substrates for intramolecular cyclization reactions to form five-membered rings. These reactions can be promoted under various conditions, often involving the formation of an enolate followed by an intramolecular nucleophilic attack.

One common type of cyclization is the intramolecular aldol (B89426) condensation. Under basic conditions, an enolate can be formed at the α-position to the ester, which can then attack the ketone carbonyl. Subsequent dehydration would lead to the formation of a cyclopentenone derivative. Alternatively, enolization at the α-position to the ketone can lead to attack on the ester carbonyl in an intramolecular Claisen condensation (Dieckmann condensation), which would also result in a five-membered ring, a β-ketoester.

The specific reaction pathway and the structure of the resulting cyclic product would depend on the reaction conditions, including the choice of base and solvent. For instance, photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters has been shown to be an effective method for constructing substituted cyclopentanones. While not directly applicable to this compound without further modification, this illustrates the versatility of ketoesters in cyclization reactions.

Condensation Reactions (e.g., Claisen Condensations)

This compound possesses the structural requisites for participating in condensation reactions, most notably the Claisen condensation. This reaction is a carbon-carbon bond-forming process that occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.com For an ester to undergo a Claisen condensation, it must have an α-hydrogen, which is a hydrogen atom on the carbon adjacent to the ester's carbonyl group. wikipedia.orgbyjus.com this compound has two such α-hydrogens at the C-2 position.

The mechanism of the Claisen condensation begins with the deprotonation of an α-proton by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate anion. wikipedia.orgbyjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of a β-keto ester. pressbooks.publibretexts.org

In the case of a molecule like this compound, which contains both an ester and a ketone, an intramolecular Claisen condensation, also known as the Dieckmann cyclization, is possible if the chain linking the two functional groups is of appropriate length. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, for the specific structure of this compound, an intermolecular Claisen condensation is more probable. The enolate formed at the C-2 position can attack the ester carbonyl of another molecule of this compound.

The reaction is typically driven to completion because the resulting β-keto ester product has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. pressbooks.pubmasterorganicchemistry.com An acidic workup is then required in the final step to neutralize the enolate and regenerate the β-keto ester. wikipedia.orguomustansiriyah.edu.iq

Table 1: Key Steps in the Claisen Condensation Mechanism

| Step | Description |

| 1. Enolate Formation | A strong base removes an acidic α-hydrogen from the ester, creating a nucleophilic enolate ion. libretexts.org |

| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. libretexts.org |

| 3. Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield a β-keto ester. libretexts.org |

| 4. Deprotonation (Driving Force) | The newly formed β-keto ester is deprotonated by the base, forming a resonance-stabilized enolate. This thermodynamically favorable step drives the reaction to completion. pressbooks.pub |

| 5. Protonation | An acidic workup in a separate step protonates the enolate to yield the final neutral β-keto ester product. wikipedia.org |

Protecting Group Strategies for Ketone Functionality

In the synthesis of complex organic molecules, it is often necessary to perform a reaction on one functional group while another, more reactive functional group is present in the same molecule. jove.comjove.com this compound contains both a ketone and an ester. Generally, ketones are more reactive towards nucleophiles than esters. acs.orgjst.go.jp Therefore, to selectively perform a reaction at the ester position, such as reduction, the more reactive ketone carbonyl group must be temporarily protected. jove.comwikipedia.org This is achieved by converting the functional group into a less reactive derivative, which can be removed later to regenerate the original group. wikipedia.org

Acetal and Ketal Formation as Ketone Protection

A common and effective strategy for protecting ketones is to convert them into acetals (or ketals, a term historically used for ketone-derived acetals). total-synthesis.comwikipedia.orgucalgary.ca Acetals are formed by reacting the ketone with two equivalents of an alcohol, or more commonly, one equivalent of a diol like ethylene glycol, in the presence of an acid catalyst. openstax.orglibretexts.org The resulting cyclic acetal is stable under neutral, basic, and nucleophilic conditions, as well as towards oxidizing and reducing agents. jove.comjove.com This stability makes them excellent protecting groups for ketones while transformations are carried out on other parts of the molecule, such as the ester group in this compound. jove.comchemistrysteps.com The ester functionality does not typically react under the mild acidic conditions used for acetal formation. jove.com

Mechanism of Acid-Catalyzed Acetal Formation

The formation of an acetal is a reversible process that requires an acid catalyst. libretexts.orgyoutube.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Nucleophilic Attack by Alcohol : An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com

Deprotonation : A proton is transferred from the attacking alcohol to a base (like another alcohol molecule), forming a hemiacetal. libretexts.orgleah4sci.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). openstax.orglibretexts.org

Loss of Water : The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized carbocation (an oxonium ion). openstax.orgyoutube.com

Second Nucleophilic Attack : A second molecule of alcohol attacks the carbocation. libretexts.orglibretexts.org

Final Deprotonation : The protonated ether is deprotonated to yield the neutral acetal and regenerate the acid catalyst. libretexts.orgyoutube.com

To drive the equilibrium towards the formation of the acetal, the water generated during the reaction is typically removed, for example, by using a Dean-Stark apparatus. libretexts.org

Selective Functional Group Transformations via Protection

Once the ketone functionality of this compound is protected as an acetal, the less reactive ester group can be selectively transformed. jove.com For instance, the ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.org The acetal protecting group is inert to these hydride reagents. wikipedia.orgtotal-synthesis.com

After the desired transformation of the ester group is complete, the acetal can be easily removed to regenerate the ketone. This deprotection step is achieved by treating the molecule with aqueous acid, which hydrolyzes the acetal back to the ketone and the alcohol or diol. total-synthesis.commasterorganicchemistry.com This protection-deprotection sequence allows for the selective reduction of the ester in the presence of a more reactive ketone. jove.comjove.com

Table 2: Reactivity of Functional Groups with and without Protection

| Reagent / Condition | Unprotected this compound | Protected this compound (Ketone as Acetal) |

| Strong Base (e.g., NaOEt) | Enolate formation at C-2 and/or C-5; potential for Claisen and aldol-type reactions. | Enolate formation at C-2; Claisen condensation at the ester. |

| Nucleophiles (e.g., Grignard Reagent) | Preferential attack at the more reactive ketone carbonyl. libretexts.org | Attack at the ester carbonyl. |

| Hydride Reducing Agents (e.g., LiAlH₄) | Preferential reduction of the ketone to a secondary alcohol. jove.com | Selective reduction of the ester to a primary alcohol. wikipedia.org |

| Aqueous Acid (H₃O⁺) | Stable (unless used for hydrolysis of the ester). | Deprotection of the acetal to regenerate the ketone. masterorganicchemistry.com |

Chemical Kinetic Reaction Mechanism Studies for Ester Oxidation

The oxidation of esters is a critical process in combustion chemistry and atmospheric chemistry. Mechanistic studies often focus on the initial steps of oxidation, which typically involve the abstraction of a hydrogen atom by radicals. acs.org The rate of these reactions is crucial for developing accurate kinetic models. oarjpublication.cominternationaljournalssrg.org

H-Atom Abstraction Processes

In the context of this compound, H-atom abstraction can occur at various positions along the carbon chain. The reactivity of a specific C-H bond towards abstraction by a radical (like ÖH, HȮ₂, or ĊH₃) depends on its bond dissociation energy (BDE). acs.org Generally, the order of reactivity is tertiary C-H > secondary C-H > primary C-H.

For esters, H-atom abstraction is particularly significant at the α-position (the carbon adjacent to the carbonyl group) and the α'-position (the carbon adjacent to the alkoxy oxygen). acs.org The resulting radical is stabilized by resonance with the adjacent carbonyl or oxygen atom.

Theoretical studies using computational methods like ab initio calculations are employed to investigate the kinetics of these abstraction reactions. acs.org These studies calculate the potential energy surfaces for the reaction channels, identify the transition states, and determine the activation energies. acs.org This information is then used to calculate high-pressure limit rate constants over a range of temperatures, typically from 500–2000 K, using conventional transition state theory. acs.org

For this compound, abstraction can occur at several sites:

α-position (C-2): A tertiary C-H bond. Abstraction here would be relatively facile.

β-position (C-3): A secondary C-H bond.

γ-position (C-5): A primary C-H bond adjacent to the ketone.

Ethyl group carbons: Secondary and primary C-H bonds.

Methoxy group (α'): Primary C-H bonds.

Kinetic studies have shown that for H-atom abstraction from esters by radicals like HȮ₂, the reaction proceeds through a stepwise mechanism involving the formation of a reactant complex and a product complex. acs.org The formation of hydrogen bonds between the ester's carbonyl oxygen and the attacking radical can influence the reaction kinetics. acs.orgscience.gov

Unimolecular Decomposition Pathways

The study of the unimolecular decomposition of this compound provides insight into its thermal and photochemical stability and the fundamental reaction mechanisms it can undergo. While specific experimental or computational studies on the unimolecular decomposition of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related β-keto esters and methyl ketones. The primary unimolecular decomposition pathways anticipated for this compound involve thermal decarboxylation subsequent to hydrolysis, and photochemical Norrish type reactions.

One of the most significant decomposition pathways for β-keto esters involves hydrolysis to the corresponding β-keto acid, which is thermally unstable and readily undergoes decarboxylation. dtu.dkyoutube.com In this process, the ester is first hydrolyzed to 2-ethyl-4-oxopentanoic acid. This intermediate, a β-keto acid, can then lose carbon dioxide through a cyclic transition state upon gentle heating, yielding a ketone. youtube.com For this compound, this would result in the formation of 4-methyl-2-pentanone and carbon dioxide.

In addition to thermal decomposition, photochemical pathways, specifically Norrish type reactions, are relevant due to the presence of the ketone carbonyl group. nih.gov

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. For this compound, this could lead to the formation of two different radical pairs. The stability of the resulting radicals often dictates the major cleavage pathway.

Norrish Type II Reaction: This reaction is an intramolecular process that occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl group. This compound possesses γ-hydrogens on the ethyl group. The reaction proceeds through a 1,4-biradical intermediate, which can then either cyclize to form a cyclobutanol derivative or cleave to form an enol and an alkene. The enol would subsequently tautomerize to the corresponding ketone.

The anticipated products from these pathways are summarized in the table below.

| Decomposition Pathway | Key Intermediate | Primary Products |

| Thermal (Post-Hydrolysis) | 2-ethyl-4-oxopentanoic acid | 4-Methyl-2-pentanone, Carbon dioxide |

| Photochemical (Norrish I) | Acyl and alkyl radical pairs | Carbon monoxide, various hydrocarbon radicals |

| Photochemical (Norrish II) | 1,4-biradical | Methyl 4-hydroxy-2-methylenepentanoate (cyclization product) or Acetone and Methyl 2-butenoate (fragmentation products) |

It is important to note that the relative importance of these pathways would depend on the specific reaction conditions, such as temperature, pressure, and the presence of light. For instance, thermal decomposition via decarboxylation is favored at elevated temperatures, while Norrish reactions are induced by UV irradiation.

Further detailed mechanistic studies, including computational modeling of transition states and experimental product analysis under various conditions, would be necessary to fully elucidate the unimolecular decomposition landscape of this compound and to quantify the branching ratios between the competing pathways.

Advanced Spectroscopic and Analytical Characterization of Methyl 2 Ethyl 4 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy of Methyl 2-ethyl-4-oxopentanoate would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integration of each signal provide crucial information for structural assignment. The predicted ¹H NMR spectral data in a deuterated chloroform (CDCl₃) solvent are summarized in the table below.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |

| CH₃ (ethyl group) | ~0.9 | Triplet | 3H | ~7.5 |

| CH₂ (ethyl group) | ~1.6-1.8 | Multiplet | 2H | |

| CH₃ (acetyl group) | ~2.2 | Singlet | 3H | |

| CH (chiral center) | ~2.5 | Multiplet | 1H | |

| CH₂ (methylene bridge) | ~2.8 | Doublet of doublets | 2H | |

| OCH₃ (ester) | ~3.7 | Singlet | 3H |

The triplet at approximately 0.9 ppm corresponds to the methyl protons of the ethyl group, which are split by the adjacent methylene (B1212753) protons. The singlet at around 2.2 ppm is characteristic of the methyl protons of the acetyl group, with no adjacent protons to cause splitting. The singlet at approximately 3.7 ppm is assigned to the methyl protons of the ester group. The remaining protons on the carbon backbone would appear as more complex multiplets in the region of 1.6 to 2.8 ppm.

For a more definitive structural confirmation, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group. Correlations would also be observed between the methine proton at the chiral center and the adjacent methylene protons of the ethyl group and the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~3.7 ppm would correlate with the ester's OCH₃ carbon signal, and the proton signal at ~2.2 ppm would correlate with the acetyl group's methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ketone functional groups.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) (Predicted) |

| Ketone | C=O stretch | ~1715 |

| Ester | C=O stretch | ~1740 |

| Ester | C-O stretch | ~1150-1250 |

| Alkyl | C-H stretch | ~2850-3000 |

The presence of two distinct carbonyl peaks would be a key feature of the IR spectrum. The ketone carbonyl typically absorbs at a lower wavenumber (~1715 cm⁻¹) compared to the ester carbonyl (~1740 cm⁻¹). Strong C-H stretching vibrations would also be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. The molecular weight of this compound is 158.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 158.

The fragmentation of the molecular ion would lead to several characteristic fragment ions. Common fragmentation pathways for keto-esters include McLafferty rearrangement and cleavage alpha to the carbonyl groups. Some predicted fragment ions are:

[M - OCH₃]⁺ (m/z = 127): Loss of the methoxy radical from the ester group.

[M - CH₂CH₃]⁺ (m/z = 129): Loss of the ethyl radical.

[CH₃CO]⁺ (m/z = 43): A common fragment corresponding to the acetyl group.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for identifying and characterizing unknown byproducts in a chemical reaction. For instance, if a side reaction during the synthesis of this compound resulted in an unexpected compound, HRMS could provide its exact mass, allowing for the determination of its molecular formula and aiding in its structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC can be used to separate this compound from a complex mixture, such as a reaction crude or a biological matrix. The separated compound then enters the mass spectrometer, which provides mass and structural information for its confirmation. LC-MS is a highly sensitive and selective technique for the quantitative and qualitative analysis of organic compounds.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like β-keto esters. However, the analysis of these compounds by reversed-phase HPLC can be challenging due to their existence as a mixture of keto and enol tautomers in solution. This tautomerism can lead to poor peak shapes, such as excessive tailing or split peaks, which complicates accurate quantification. chromforum.org

To overcome these challenges, several strategies can be employed:

pH Adjustment: Modifying the pH of the mobile phase can accelerate the interconversion between tautomers, ideally causing them to elute as a single, sharp peak. chromforum.org

Temperature Control: Increasing the column temperature can also increase the rate of tautomeric interconversion, leading to improved peak shape. chromforum.org

Mixed-Mode Chromatography: The use of mixed-mode stationary phases, which offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), has been shown to provide better peak shapes for challenging compounds like β-diketones. chromforum.org

A typical reversed-phase HPLC method for a β-keto ester like this compound would likely use a C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent such as acetonitrile or methanol.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. The primary advantages of UPLC are dramatically reduced analysis times, increased resolution, and improved sensitivity.

For the analysis of ketones and aldehydes, UPLC has been shown to reduce run times by as much as 75% compared to conventional HPLC methods. This increase in throughput is highly valuable in research and quality control environments. A UPLC method for this compound would provide superior separation efficiency, allowing for better resolution of the main compound peak from any closely eluting impurities. The principles regarding the management of keto-enol tautomerism discussed for HPLC are equally applicable to UPLC.

Table 2: Potential UPLC Method Parameters for Rapid Analysis

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 3 min |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 45 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. It combines the separation capabilities of GC with the identification power of MS. In the context of reaction monitoring, GC-MS allows for real-time or near-real-time tracking of the consumption of reactants and the formation of products and byproducts. hidenanalytical.com

The synthesis of this compound can be envisioned through a Michael addition reaction, a common method for forming carbon-carbon bonds. chemistrysteps.com GC-MS could be used to monitor the progress of such a reaction by periodically sampling the reaction mixture. The total ion chromatogram (TIC) would show peaks corresponding to the starting materials, the desired product, and any intermediates or side products. By integrating the peak areas, the relative concentrations of these species can be determined over time. The mass spectrometer provides definitive identification of each peak by comparing its fragmentation pattern to known spectral libraries. technologynetworks.com This provides crucial kinetic and mechanistic information, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net

X-ray Diffraction Analysis for Crystalline Forms

X-ray diffraction, particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. youtube.com This technique provides precise information on bond lengths, bond angles, and conformation.

However, this compound is described as a liquid with a boiling point of 82-85 °C at 0.1 Torr, indicating it is not a solid at standard temperature and pressure. dss.go.th Therefore, standard X-ray diffraction analysis is not applicable. For such a compound to be analyzed by this method, it would first need to be crystallized, which would likely require specialized techniques such as in-situ cryo-crystallization. To date, there is no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other public repositories. While crystal structures for other, more complex β-ketoacyl enzymes have been determined, these are large protein structures and not small molecules like the title compound. nih.gov

Validation of Experimental Data through Computational Methods

Computational chemistry offers a powerful suite of tools for validating and interpreting experimental data. Methods such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of molecules like this compound.

These theoretical calculations can complement experimental findings in several ways:

Spectroscopic Prediction: Computational models can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. Comparing these predicted spectra with experimental results can help confirm the structure of the synthesized compound.

Tautomer Stability: The relative energies and stability of the keto and enol tautomers of this compound can be calculated. This information is valuable for understanding the behavior of the compound in different environments and for interpreting the complex results sometimes seen in chromatographic or spectroscopic analyses.

Reactivity Analysis: Computational methods can be used to study reaction mechanisms and predict reactivity. For example, DFT calculations have been used to assess the reactivity and potential biological interactions of other β-keto esters. nih.gov This can provide insights that are difficult to obtain through experimental means alone.

The process involves optimizing the molecular geometry of the compound in silico and then calculating the desired properties. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. nih.gov While no specific computational studies on this compound have been published, the methodology is well-established for this class of compounds. nih.gov

Theoretical and Computational Studies on Methyl 2 Ethyl 4 Oxopentanoate

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Methyl 2-ethyl-4-oxopentanoate, DFT would be a primary tool for analyzing reaction mechanisms, such as enolate formation or subsequent alkylation reactions. By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, a DFT study could elucidate the transition state geometry for the intramolecular aldol (B89426) reaction of this compound, providing insights into the stereochemical outcome of the reaction.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction of a Keto-Ester

| Species | Functional/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G(d) | -537.123456 | 0.0 |

| Transition State | B3LYP/6-31G(d) | -537.098765 | 15.5 |

| Product | B3LYP/6-31G(d) | -537.145678 | -13.9 |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

The reactivity of this compound is governed by a combination of steric and electronic factors. The ethyl group at the α-position introduces steric bulk, which can influence the approach of reagents. The ketone and ester functional groups create a specific electronic landscape within the molecule.

Computational modeling can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule. This can reveal the electrophilic and nucleophilic sites and explain the regioselectivity of certain reactions. Steric effects can be modeled by calculating the steric energy of different conformers or by simulating the interaction of the molecule with a reactant and mapping the potential energy surface.

This compound can engage in various intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (if interacting with protic solvents or reagents). Understanding these interactions is crucial for predicting its physical properties, such as boiling point and solubility, as well as its behavior in solution.

Quantum chemical calculations can be used to determine the geometry and energy of dimers or clusters of this compound, or its complexes with solvent molecules. The Atoms in Molecules (AIM) theory can be applied to analyze the electron density and characterize the nature of these intermolecular bonds.

Molecular Dynamics Simulations for Conformational Analysis (Inferred)

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules. elifesciences.orgnih.gov An MD simulation would reveal the conformational landscape of this compound by simulating the movement of its atoms over time. elifesciences.orgnih.gov This is particularly important for a flexible molecule like this, which can adopt numerous conformations.

By analyzing the MD trajectory, one can identify the most stable conformers and the energy barriers for conversion between them. This information is valuable for understanding how the molecule's shape influences its reactivity and its interaction with other molecules, such as enzymes.

Predictive Modeling of Reaction Pathways and Outcomes

Computational chemistry can be used to predict the most likely pathways for reactions involving this compound. By comparing the activation energies of competing reaction pathways calculated using methods like DFT, it is possible to predict which products will be formed preferentially. For example, in a reaction with a strong base, deprotonation could occur at either the α-carbon or the γ-carbon. Computational modeling could predict the kinetic and thermodynamic products of this reaction.

Furthermore, computational tools can aid in the discovery of novel biosynthetic pathways for related compounds, which can then be applied to predict potential enzymatic routes for the synthesis or degradation of this compound. acs.org

Computational Validation of Spectroscopic Data

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, this would involve:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) and coupling constants. These calculated values can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: Simulating the IR spectrum by calculating the vibrational frequencies and their intensities. This can help in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretches of the ketone and ester groups.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation pathways of the molecular ion, helping to interpret the observed fragmentation pattern.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Keto-Ester

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) ketone | 1715 | 1720 | Ketone C=O stretch |

| ν(C=O) ester | 1740 | 1745 | Ester C=O stretch |

| ν(C-O) ester | 1180 | 1185 | Ester C-O stretch |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Strategic Applications of Methyl 2 Ethyl 4 Oxopentanoate in Complex Molecule Synthesis

Role as Building Blocks in Constructing Diverse Organic Scaffolds

The utility of β-keto esters like Methyl 2-ethyl-4-oxopentanoate as foundational materials in organic synthesis is well-established. These compounds possess both electrophilic and nucleophilic characteristics, rendering them highly adaptable for the construction of a wide array of molecular frameworks. The presence of the ketone and ester functionalities allows for a diverse range of reactions, including alkylations, acylations, and condensations, which are fundamental to the assembly of complex organic structures.

The reactivity of the α-carbon, situated between the two carbonyl groups, is a key feature of β-keto esters. This position is readily deprotonated to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity is central to techniques such as the acetoacetic ester synthesis, which enables the formation of substituted ketones. While specific examples detailing the use of this compound in the synthesis of a broad range of scaffolds are not extensively documented in publicly available literature, its structural similarity to other well-studied β-keto esters suggests its potential in similar synthetic strategies. For instance, palladium-catalyzed reactions of allylic esters of β-keto esters can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products through the generation of palladium enolates. nih.gov

Precursors for Pharmaceuticals and Agrochemicals

Chiral alcohols are crucial intermediates in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. organic-chemistry.org The asymmetric reduction of prochiral ketones and β-keto esters is a powerful method for producing these enantiomerically pure alcohols. organic-chemistry.orgresearchgate.net Given its β-keto ester structure, this compound can be considered a potential precursor for the synthesis of chiral hydroxy esters, which are valuable synthons for biologically active compounds.

Chemoenzymatic Transformations and Biocatalysis

The integration of enzymatic reactions with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to the production of complex molecules with high selectivity and efficiency. chiralen.com Biocatalysis, the use of natural catalysts like enzymes, is particularly advantageous for reactions requiring high stereoselectivity, such as the synthesis of chiral compounds. researchgate.net

One-Pot Chemoenzymatic Processes

One-pot chemoenzymatic processes, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and sustainable approach to chemical synthesis. jsynthchem.com These processes can combine chemical and enzymatic transformations to achieve molecular complexity in a streamlined manner. For instance, a chemoenzymatic one-pot strategy has been developed for the synthesis of α-hydroxy half-esters, which involves a metal-catalyzed rearrangement followed by an enzymatic hydrolysis. jsynthchem.com The compatibility of the chemical and enzymatic steps is a crucial factor in the success of such processes. While specific one-pot chemoenzymatic processes involving this compound are not detailed in the available literature, the principles of these methodologies are broadly applicable to β-keto esters.

Enzyme-Catalyzed Reactions Involving Ketoester Substrates

Enzymes, particularly reductases and lipases, are widely used to catalyze reactions involving ketoester substrates. The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a classic example, providing access to valuable chiral building blocks. researchgate.net Various microorganisms and isolated enzymes have been shown to effectively catalyze these reductions with high enantioselectivity. researchgate.net

A study on the enzymatic kinetic resolution of a structurally similar compound, methyl 2-methyl-4-oxopentanoate, highlights the potential for enzymatic transformations of this compound. researchgate.net In this study, porcine pancreatic lipase (B570770) (PPL) was used to selectively hydrolyze one enantiomer of the racemic keto-ester, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. researchgate.net The efficiency of this resolution was influenced by reaction conditions such as pH, temperature, and the addition of salts. researchgate.net This demonstrates the feasibility of using enzymes to obtain enantiomerically enriched derivatives of alkyl-substituted oxopentanoates.

The table below summarizes the results of the enzymatic hydrolysis of methyl 2-methyl-4-oxopentanoate, a close structural analog of the title compound.

Table 1: Enzymatic Hydrolysis of Methyl 2-methyl-4-oxopentanoate

| Reaction Time (hours) | Enantiomeric Excess of Ester (%) | Enantiomeric Excess of Acid (%) | Conversion (%) | Enantioselectivity (E) |

|---|---|---|---|---|

| 4 | 60 | 84 | 42 | 19 |

| 6 | 73 | 80 | 48 | 20 |

| 8 | 88 | 77 | 52 | 22 |

| 10 | >99 | 71 | 56 | 23 |

Data sourced from a study on the enzymatic hydrolysis of methyl 2-methyl-4-oxopentanoate. researchgate.net

Biocatalytic Synthesis of Related Compounds (e.g., Ethyl Leucate from 4-methyl-2-oxopentanoate)

The biocatalytic synthesis of ethyl 2-hydroxy-4-methylpentanoate, commonly known as ethyl leucate, from ethyl 4-methyl-2-oxopentanoate (B1228126) (also known as ethyl 4-methyl-2-oxovalerate) serves as an excellent model for the potential biocatalytic transformations of this compound. chemicalbook.com The synthesis of ethyl 4-methyl-2-oxopentanoate can be achieved through a Grignard reaction between a suitable isobutylmagnesium halide and diethyl oxalate. chemicalbook.com The subsequent reduction of the keto group to a hydroxyl group can be performed using biocatalysts to yield the chiral alcohol, ethyl leucate. This transformation highlights the utility of biocatalysis in producing enantiomerically pure α-hydroxy esters from their corresponding α-keto esters, a reaction pathway that is directly applicable to the 4-oxo group in this compound.

Synthesis of Advanced Intermediates (e.g., Oxazole (B20620) Rings)

The oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmaceutically active compounds. organic-chemistry.org Consequently, the development of efficient synthetic methods for the construction of oxazoles is of significant interest. β-Keto esters are valuable precursors for the synthesis of substituted oxazoles.

One common strategy involves the reaction of a β-keto ester with an amine source and a suitable cyclizing/oxidizing agent. While a specific synthesis of an oxazole directly from this compound is not explicitly described in the reviewed literature, the general reactivity of β-keto esters allows for a plausible synthetic route. For example, a β-keto ester can react with an α-amino ketone in the presence of a dehydrating agent to form a substituted oxazole. Alternatively, reaction with an amine and subsequent oxidative cyclization can also yield the oxazole ring system. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for preparing oxazoles from aldehydes, and variations of this reaction can be adapted for precursors derived from β-keto esters. researchgate.net The functional group tolerance and mild conditions of many modern oxazole syntheses suggest that a substrate like this compound could be a suitable starting material for accessing novel, substituted oxazole structures.

Development of Protein Degrader Building Blocks

There is no publicly available research to indicate that this compound is utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other protein degraders. The current body of scientific literature on protein degradation focuses on established E3 ligase ligands, linkers, and warheads for target proteins, and this compound is not mentioned among these components.

Applications in Polymer Production and Material Science

Similarly, no studies have been identified that describe the use of this compound as a monomer, initiator, or additive in polymerization processes or in the development of new materials. The existing research on polymers and materials science does not include this specific compound in discussions of polymer synthesis or material formulation.

It is important to note that the absence of published research does not definitively mean that this compound has no potential applications in these areas, but rather that such applications have not been explored or documented in the accessible scientific domain.

Emerging Research Frontiers and Future Perspectives for Methyl 2 Ethyl 4 Oxopentanoate

Navigating the Nuances: Addressing Discrepancies Between Theoretical and Experimental Reaction Outcomes

In the synthesis and transformation of β-ketoesters like Methyl 2-ethyl-4-oxopentanoate, chemists often encounter divergences between predicted and actual experimental results. These discrepancies can arise from a multitude of factors, including the intricate interplay of reaction kinetics and thermodynamics, the influence of the solvent, and the precise nature of the catalyst employed.

One area of significant study is the alkylation of β-ketoester enolates. Theoretically, the reaction of a β-ketoester with an alkyl halide should proceed via a straightforward S\textsubscript{N}2 mechanism libretexts.orglibretexts.org. However, the reality is often more complex. The ambident nature of the enolate nucleophile means that both C-alkylation and O-alkylation can occur. The ratio of these products is highly sensitive to the reaction conditions. For instance, the choice of counter-ion, solvent polarity, and temperature can all influence the reaction's outcome. Computational studies on similar systems, such as the ethylation of ethyl acetoacetate, have shown that while O-alkylation may have a lower activation energy, the C-alkylated product is often thermodynamically more stable. This highlights a classic scenario where kinetic and thermodynamic control can lead to different product distributions than initially predicted.

Furthermore, stereoselectivity in reactions involving chiral β-ketoesters presents another layer of complexity. While theoretical models may predict a high degree of enantioselectivity for a given catalytic system, experimental outcomes can be affected by subtle steric and electronic interactions that are not fully accounted for in the models. The dynamic kinetic resolution of α-substituted β-ketoesters is a prime example where the interplay between racemization of the starting material and the stereoselective reaction pathway can lead to unexpected diastereomeric ratios.

Taming Side Reactions: Investigation of Byproduct Formation and Remediation Strategies

A primary challenge in this synthesis is the potential for polyalkylation. Since the monoalkylated product still possesses an acidic α-hydrogen, it can be deprotonated and react with another equivalent of the alkylating agent to form a dialkylated byproduct. The extent of this side reaction is dependent on the reaction stoichiometry and the relative acidities of the starting material and the monoalkylated product.

| Reactant | Product | Potential Byproduct |

| Methyl acetoacetate | This compound | Methyl 2,2-diethyl-4-oxopentanoate |

Strategies to mitigate byproduct formation are a key area of research. These include:

Careful control of stoichiometry: Using a precise 1:1 ratio of the enolate to the alkylating agent can minimize dialkylation.

Use of specific bases and reaction conditions: The choice of base and solvent can influence the reactivity of the enolate and the propensity for side reactions.

Alternative synthetic routes: Methods such as the Claisen condensation or the Michael addition can offer greater control over the final product structure and reduce the formation of certain byproducts researchgate.netwikipedia.orglibretexts.orglibretexts.org.

In the context of the Claisen condensation, which involves the reaction of two ester molecules, a common side reaction is transesterification if the alkoxide base used does not match the alcohol portion of the ester youtube.com. For example, reacting methyl acetate with sodium ethoxide could lead to the formation of ethyl acetate, complicating the product mixture.

Advancements in Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical intermediates. For β-ketoesters, this translates to the development of processes that are more atom-economical, utilize less hazardous reagents, and are more energy-efficient.

One promising avenue is the use of biocatalysis. Lipases, for example, have been successfully employed in the transesterification of β-keto esters under mild, solvent-free conditions google.com. This enzymatic approach offers high chemo- and stereoselectivity and avoids the use of harsh acids or bases.

Another sustainable strategy involves the use of renewable resources as starting materials. Research has demonstrated the synthesis of β-ketoesters from fatty acids and Meldrum's acid, providing a pathway from biorenewable feedstocks to valuable chemical building blocks researchgate.netrsc.org.

Furthermore, the development of catalytic methods that proceed under neutral conditions is a significant advancement. For instance, palladium-catalyzed decarboxylation-hydrogenolysis of substituted allyl β-keto esters offers a mild method for the synthesis of ketones from β-ketoester precursors nih.gov.

The Power of Catalysis: Exploration of Novel Catalytic Systems for Ketoester Transformations

The transformation of β-ketoesters into a wide array of other functional groups is a cornerstone of organic synthesis, and the development of novel catalytic systems is key to expanding the synthetic utility of these compounds. The unique 1,2-dicarbonyl motif of β,γ-unsaturated α-ketoesters, for example, allows for bidentate coordination to chiral catalysts, enabling a high degree of enantiocontrol in various transformations nih.gov.

Recent advancements in this area include:

Organocatalysis: Chiral amines, thioureas, and phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations of β-ketoesters, including Michael additions, aldol (B89426) reactions, and α-functionalizations acs.org.

Transition Metal Catalysis: Transition metals like nickel, palladium, and copper are at the heart of many novel transformations. For instance, nickelocene has been used to catalyze the amidation of β-keto esters, providing a convergent route to α-amidated products nih.gov. Synergistic catalysis, combining two different metal catalysts, has been shown to achieve high levels of diastereo- and enantioselectivity in the allylation of β-keto esters researchgate.net.

Biocatalysis: As mentioned previously, enzymes are gaining prominence as catalysts for ketoester transformations, offering mild reaction conditions and high selectivity google.com.

These novel catalytic systems are not only expanding the range of possible transformations but are also enabling chemists to achieve higher levels of selectivity and efficiency.

Building Complexity: Expanding the Scope of Building Block Applications in Complex Synthesis

β-Ketoesters are highly valued as building blocks in organic synthesis due to their versatile reactivity. The presence of both electrophilic and nucleophilic sites allows for their elaboration into a wide variety of more complex molecules, including natural products and pharmaceuticals google.comresearchgate.net.

The application of compounds like this compound as building blocks can be envisioned in several key synthetic strategies:

Synthesis of Heterocycles: β-Ketoesters are common precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles.

Formation of Substituted Ketones and Carboxylic Acids: Through ketonic or acidic hydrolysis and decarboxylation, alkylated β-ketoesters can be readily converted into substituted ketones or carboxylic acids, respectively.

Multicomponent Reactions: The reactivity of β-ketoesters makes them ideal components in multicomponent reactions, allowing for the rapid construction of molecular complexity in a single step.

Tandem Reactions: The functional groups within β-ketoesters can be exploited in tandem reaction sequences, where multiple transformations occur in a single pot, leading to efficient and elegant synthetic routes.

The continued development of new reactions and catalytic systems will undoubtedly expand the utility of substituted β-ketoesters as key building blocks in the synthesis of increasingly complex and biologically active molecules.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-ethyl-4-oxopentanoate, and how can its purity be validated?

Methodological Answer: Synthesis often involves esterification of 2-ethyl-4-oxopentanoic acid using methanol under acid catalysis. Key steps include refluxing with a dehydrating agent (e.g., H₂SO₄) and purification via fractional distillation. To validate purity:

- Analytical Techniques : Use NMR (¹H and ¹³C) to confirm structural integrity, GC-MS for purity assessment, and HPLC to quantify impurities (<1%) .

- Physicochemical Validation : Compare observed properties (e.g., molar mass 116.12 g/mol, boiling point) with literature data .

- Reference Standards : Cross-check with databases like Reaxys or SciFinder to confirm spectral matches and known synthetic pathways .

Q. How should researchers design experiments to characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies : Store samples under controlled conditions (e.g., 4°C, -20°C, and room temperature) with light protection. Monitor degradation via:

- Kinetic Analysis : Regular sampling and HPLC quantification of intact compound over time .

- Degradation Products : Use LC-MS to identify byproducts (e.g., hydrolysis to 2-ethyl-4-oxopentanoic acid) .

- Statistical Design : Apply Arrhenius modeling to predict shelf-life at different temperatures .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

Methodological Answer:

- Data Reconciliation :

- Contingency Protocols : If discrepancies persist, re-synthesize the compound under rigorously controlled conditions and repeat analyses .

Q. What experimental strategies are recommended to study the metabolic fate of this compound in in vitro models?

Methodological Answer:

Q. How can researchers address low yields in the enzymatic resolution of this compound enantiomers?

Methodological Answer:

- Enzyme Optimization : Screen lipases (e.g., Candida antarctica Lipase B) with varied substrates and solvent systems (e.g., ionic liquids for enhanced enantioselectivity) .

- Process Adjustments :

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and analyzing this compound?

Methodological Answer:

- Detailed Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report all synthetic steps, including catalyst concentrations, reaction times, and purification methods .

- Open Science Practices :

- Metadata Sharing : Deposit raw spectral data in repositories (e.g., Zenodo) with standardized descriptors .

- Code Availability : Provide scripts for statistical analyses (e.g., R/Python for kinetic modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.